molecular formula C8H11ClN2O2 B2644570 Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate CAS No. 100158-71-2

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B2644570
CAS RN: 100158-71-2
M. Wt: 202.64
InChI Key: DBSYLBISGSTMAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives involves various tactical approaches. For instance, the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

Pyrrole is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized, and the lone pair of electrons on the nitrogen atom is part of the aromatic π-electron system .


Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions. For example, ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole compounds can vary widely. For example, Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has a molecular weight of 193.21 and is a solid at room temperature. It should be stored in a dark place, sealed in dry, at 2-8°C .

Mechanism of Action

The mechanism of action of pyrrole compounds can vary widely depending on their structure and the biological system they interact with. For example, some pyrrole compounds are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Safety and Hazards

Pyrrole compounds can have various safety and hazard profiles. For example, Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has several hazard statements including H302-H312-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Future Directions

Given the diverse nature of activities of pyrrole compounds, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . The future directions in this field could involve the design and synthesis of new pyrrole derivatives with improved therapeutic properties.

properties

IUPAC Name

ethyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)7-6(10)5(9)4-11(7)2/h4H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSYLBISGSTMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate

Synthesis routes and methods

Procedure details

Potassium ter.butoxide (0.5 g, 0.0044 mol) is placed in anhydrous toluene (300 ml). At ambient temperature, a solution of (E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile (58.0 g, 0.286 mol) (mp. 57° C.) in anhydrous toluene (200 ml) is added dropwise to the resulting suspension and the mixture is stirred for a further 30 minutes. It is then poured into ice water (1 liter), neutralized with acetic acid and then exhaustively extracted with dichloromethane. The combined extracts were dried over sodium sulphate and concentrated in vacuo. The residue remaining is recrystallized from diisopropyl ether/petroleum ether (1:1 v/v) and gives colorless crystals (50.0 g), m.p. 48° C.
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0 (± 1) mol
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butoxide
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0.5 g
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reactant
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Quantity
58 g
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reactant
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Quantity
200 mL
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solvent
Reaction Step Three
[Compound]
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ice water
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1 L
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
300 mL
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solvent
Reaction Step Six

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